molecular formula C₁₀H₁₆O₄S B028844 d-Camphorsulfonic acid CAS No. 3144-16-9

d-Camphorsulfonic acid

Cat. No.: B028844
CAS No.: 3144-16-9
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-OMNKOJBGSA-N
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Description

(S)-camphorsulfonic acid is the S enantiomer of camphorsulfonic acid. It is a conjugate acid of a (S)-camphorsulfonate. It is an enantiomer of a (R)-camphorsulfonic acid.

Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
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InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m1/s1
Source PubChem
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InChI Key

MIOPJNTWMNEORI-GMSGAONNSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

13867-85-1 (NH4 salt), 27016-31-5 (piperazine salt), 5327-97-9 (Ca salt), 34850-66-3 (Na salt), 83709-15-3 (Al salt)
Record name 10-Camphorsulfonic acid
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DSSTOX Substance ID

DTXSID00883956
Record name (1S,4R)-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
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Physical Description

Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
Record name d-Camphorsulfonic acid
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CAS No.

3144-16-9, 5872-08-2, 76-26-6
Record name Camphorsulfonic acid
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Record name d-Camphorsulfonic acid
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Record name 10-Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-
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Record name (1S,4R)-10-Camphorsulfonic acid
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Record name 2-oxobornane-10-sulphonic acid
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Record name DL-6-oxobornane-10-sulphonic acid
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Record name [7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid
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Record name CAMPHORSULFONIC ACID, (±)-
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Record name CAMPHORSULFONIC ACID, (+)-
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Synthesis routes and methods I

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
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( 30 )
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Formula II
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0.386 g
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3
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500 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

Compound 2 is first treated as described above in Method B, Step 1, to obtain an intermediate phenol dihydropyridine which is then treated with about 0.1-0.3 meq (preferably 0.1 meq) of an acid (toluenesulfonic acid, camphorsulfonic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid; preferably, camphorsulfonic acid) in a solvent such as CH2Cl2, CHCl3, dichloroethane, THF, DME, or mixtures thereof (preferably methylene chloride) at about 25° to 50° C. for about 2-24 hours to obtain compound 1a.
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Synthesis routes and methods III

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
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20 mg
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chondroitin 4-sulfate
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CSA
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CSA
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sodium borate
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sodium borate
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Synthesis routes and methods IV

Procedure details

A mixture of cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine (191 g, 0.74 mol) and (1S)-(+)-10-camphorsulfonic acid (154.2 g, 0.66 mol) was dissolved in 2-propanol (2.4 L) and water (100 mL) at reflux. The clear solution was allowed to cool to room temperature over 18 hours, and the resulting crystals were isolated, washed and dried to afford the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (139.2 g, 0.284 mol) with an e.e. (enantiomeric excess) of 85%. Recrystallization from 2-propanol (1.2 L) and water (70 mL) afforded the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, with an e.e. of 99%. Yield: 113.2 g, 0.23 mol, 31%. 1H NMR (300 MHz, DMSO-d6) δ 0.74 (s, 3H), 1.05 (s, 3H), 1.23 (d, half of AB quartet J=10 Hz, 1H), 1.29 (d, half of AB quartet, J=10 Hz, 1H), 1.76-1.94 (m, 2H), 2.19-2.28 (m, estimated 2H), 2.35 (d, J=14.7 Hz, 1H), 2.66-2.73 (m, estimated 1H), 2.85 (d, J=14.7 Hz, 1H), 3.78-3.84 (m, 2H), 3.96-4.10 (m, 3H), 5.04 (m, 1H), 6.99 (d, J=8.8 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 8.23 (br s, 3H). Additional (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (+)-camphorsulfonic acid salt (13.6 g, 27.7 mmol) from another experiment was added and the combined batch (126.8 g, 0.258 mol) was washed with 2N aqueous sodium hydroxide solution and extracted three times with methylene chloride. The organic layers were combined and concentrated in vacuo, affording (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine as a white solid with an e.e. of 99%. Yield: 65.6 g, 0.254 mmol, 98% for neutralization.
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191 g
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154.2 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Camphorsulfonic acid
Reactant of Route 2
d-Camphorsulfonic acid
Reactant of Route 3
d-Camphorsulfonic acid
Reactant of Route 4
d-Camphorsulfonic acid
Reactant of Route 5
d-Camphorsulfonic acid
Reactant of Route 6
d-Camphorsulfonic acid

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